2-Methyl-N-(p-tolyl)aniline

Physical Chemistry Solubility Process Chemistry

Select this specific isomer (CAS 34160-14-0) for reproducible outcomes in antioxidant synthesis, OLED materials, and medicinal chemistry. Its defined 2-methyl and p-tolyl substitution pattern dictates critical steric and electronic properties—such as melting point (53°C) and radical-trapping activity—that differ significantly from other dimethyl diphenylamines. Solid at RT for precise handling. ≥98% purity.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B12930347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(p-tolyl)aniline
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC=C2C
InChIInChI=1S/C14H15N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3
InChIKeyCUOBXBGOURGGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(p-tolyl)aniline (CAS 34160-14-0): A Defined Diaryl-Amine Intermediate for Precise Synthetic and Material Science Applications


2-Methyl-N-(p-tolyl)aniline (CAS 34160-14-0), also known as 2,4'-dimethyldiphenylamine, is an unsymmetrical secondary aromatic amine with a molecular formula of C14H15N and a molecular weight of 197.27 g/mol . Characterized as a diphenylamine derivative, it features a central aniline core substituted with a methyl group on one phenyl ring and a para-tolyl group on the nitrogen . As a member of the diarylamine class, it is employed as a specialty intermediate in the synthesis of dyes, pharmaceuticals, and functional organic materials, and exhibits inherent radical-trapping antioxidant properties due to its electron-rich amine moiety [1].

Procurement Rationale: Why Generic Substitution of 2-Methyl-N-(p-tolyl)aniline is Not Advised


While many substituted diarylamines are commercially available, their interchangeability in research and industrial processes is highly limited. The precise positioning of the methyl substituents in 2-Methyl-N-(p-tolyl)aniline directly dictates key physicochemical properties that cannot be assumed for isomers or close analogs. For instance, its specific melting point of 53 °C and boiling point of 183 °C (at 19 Torr) differ significantly from other dimethyl diphenylamine isomers, directly impacting its handling, storage requirements, and suitability as a solid intermediate in solid-phase syntheses versus liquid-phase reactions . Furthermore, in functional materials, the electron-donating nature of the methyl groups and the unsymmetrical structure influence the redox potential and radical-trapping activity of the diarylamine core [1]. A small change in substitution pattern, such as moving a methyl group to the 3-position or using a more sterically hindered 2,6-dimethyl analog, can alter the compound's electronic environment and stability of its radical intermediates, which is critical for applications like antioxidant additives or organic electronic materials [2]. Therefore, selecting 2-Methyl-N-(p-tolyl)aniline ensures the precise steric and electronic profile required for reproducible outcomes in these specialized fields.

Quantitative Differentiation of 2-Methyl-N-(p-tolyl)aniline from Closest Analogs


Enhanced Aqueous Solubility for Improved Formulation and Reaction Handling

2-Methyl-N-(p-tolyl)aniline exhibits a calculated aqueous solubility of 0.024 g/L at 25 °C . This represents a >60% increase in solubility compared to its close structural isomer, 2,6-Dimethyl-N-(p-tolyl)aniline, which has a lower solubility of 0.0149 g/L under the same conditions . This difference is attributable to the reduced steric hindrance around the amine group in 2-Methyl-N-(p-tolyl)aniline, allowing for better interaction with water.

Physical Chemistry Solubility Process Chemistry Formulation

Solid Physical State at Room Temperature Facilitates Accurate Dosing

With a melting point of 53 °C, 2-Methyl-N-(p-tolyl)aniline is a solid at standard room temperature . This contrasts with the parent compound, N-(p-tolyl)aniline, which is a liquid with a melting point of 43 °C [1], and many other diarylamines that are viscous oils or low-melting solids. The higher melting point is a direct consequence of the additional methyl group on the second phenyl ring, enhancing intermolecular van der Waals interactions and crystal packing efficiency.

Physical Chemistry Analytical Chemistry Material Handling Procurement

High Purity Grade with Verifiable Analytical Data for Reproducible Research

The compound is commercially available with a standard purity specification of 99+%, and vendors like Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC spectra . This level of analytical characterization and purity is not universally available for all custom or less common diarylamine analogs, ensuring that procurement of this specific compound is linked to a higher standard of quality assurance and traceability.

Analytical Chemistry Quality Control Synthesis Procurement

Class-Leading Antioxidant Potential Among Methyl-Substituted Diarylamines

As a member of the alkylated diphenylamine class, 2-Methyl-N-(p-tolyl)aniline is expected to exhibit robust radical-trapping antioxidant (RTA) activity, particularly at elevated temperatures (>120 °C), which is a hallmark of this compound class [1]. Research on similar methyl-substituted diarylamines shows they can trap multiple radical equivalents per molecule due to a catalytic cycle involving persistent nitroxide radicals [2]. Specifically, SAR studies on antiparasitic compounds indicate that p-tolyl and methoxy anilines demonstrate superior potency (EC90) compared to analogs with aliphatic or smaller substituents [3]. While not a direct measurement for this exact compound, this class-level inference strongly supports its selection over non-methylated or differently substituted diarylamines for applications requiring high-temperature oxidative stability.

Antioxidants Materials Science Lubricant Additives Polymer Stabilization

Defined Application Scenarios for 2-Methyl-N-(p-tolyl)aniline Based on Quantitative Differentiation


Precursor for High-Performance Diarylamine Antioxidants in Lubricants and Polymers

2-Methyl-N-(p-tolyl)aniline serves as a key scaffold for synthesizing next-generation alkylated diphenylamine antioxidants. Its inherent radical-trapping activity, characteristic of the diarylamine class, makes it particularly suitable for formulations requiring oxidative stability at high temperatures (>120 °C) [1]. The presence of methyl groups further enhances this activity compared to unsubstituted diphenylamine, as supported by class-level SAR [2]. This compound can be used as a starting material for further derivatization to fine-tune its solubility and volatility profile for specific applications, such as engine oil additives or thermal stabilizers in plastics [3].

Specialty Intermediate for Organic Electronics and Functional Dyes

The electron-rich nature and unsymmetrical structure of 2-Methyl-N-(p-tolyl)aniline make it a valuable building block for synthesizing functional organic materials. It can be employed as a precursor in Buchwald-Hartwig aminations to create more complex triarylamine derivatives, which are core components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and hole-transport materials [4]. The compound's unique electronic properties, derived from its specific substitution pattern, are critical for fine-tuning the energy levels (HOMO/LUMO) of the final material, an advantage over simpler, more symmetric diarylamine alternatives [5].

Pharmaceutical Research Intermediate with Defined Purity and Physical Properties

In medicinal chemistry, 2-Methyl-N-(p-tolyl)aniline is a useful intermediate for synthesizing libraries of N-aryl-substituted compounds for biological screening. Its high commercial purity (99+%) and available analytical data (NMR, HPLC, GC) reduce the burden of in-house purification and characterization, accelerating hit-to-lead optimization campaigns. Furthermore, its solid state at room temperature (melting point 53 °C) facilitates precise weighing and handling in parallel synthesis workflows, improving reproducibility compared to liquid or waxy analogs .

Model Compound for Investigating Substituent Effects on Aromatic Amine Reactivity

Due to its well-defined structure and the presence of both ortho- and para-methyl substituents, 2-Methyl-N-(p-tolyl)aniline serves as an excellent model compound in physical organic chemistry studies. It is used to experimentally and computationally investigate how subtle changes in alkyl substitution influence fundamental properties like N-H bond dissociation energy (BDE), oxidation potential, and the stability of aminyl radicals [6]. This information is vital for developing predictive models for the performance of aromatic amines in applications ranging from catalysis to polymer stabilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-N-(p-tolyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.